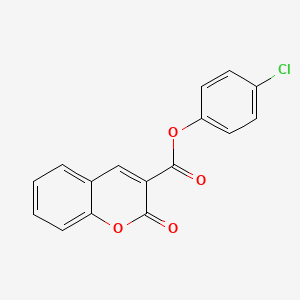

4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate is a coumarin derivative . The coumarin ring system is approximately planar and is oriented with respect to the benzene ring at an angle of 22.60° . Its molecular formula is C16H9ClO4 .

Synthesis Analysis

The synthesis of 2-oxo-2H-chromene-3-carboxylate derivatives has been carried out in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .Molecular Structure Analysis

The coumarin ring system of 4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate is approximately planar with a maximum deviation of 0.056 Å . The compound is oriented with respect to the benzene ring at an angle of 22.60° .Aplicaciones Científicas De Investigación

- Anticancer Activity : Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth or metastasis .

- Anti-HIV Properties : Indole derivatives, including chromenes, have been investigated for their anti-HIV activity. Molecular docking studies suggest that this compound could be relevant in combating HIV-1 .

- Scaffold for Drug Design : The chromene scaffold is versatile and widely used in medicinal chemistry. Researchers modify it to create novel drug candidates with improved pharmacological properties .

- Metal-Organic Framework (MOF) Catalysis : Recent advances in synthetic methods include MOF-catalyzed synthesis of 2H-chromenes. These materials offer unique catalytic properties for organic transformations .

- Coumarin Ring System : The coumarin ring system in this compound is approximately planar, with interesting intermolecular C-H⋯O hydrogen bonding. Understanding its crystal structure aids in designing related molecules for specific biological targets .

- 3-Nitrophenylboronic Acid Catalysis : Researchers have explored green synthetic routes for 2H-chromenes. One example involves using 3-nitrophenylboronic acid as a catalyst, emphasizing sustainable and eco-friendly approaches .

- Natural Sources : Chromenes occur naturally in various plants and fungi. Investigating their biosynthesis and ecological roles provides insights into their potential applications .

Medicinal Chemistry and Drug Development

Materials Science and Organic Synthesis

Biological Studies

Green Chemistry

Phytochemistry and Natural Products

Propiedades

IUPAC Name |

(4-chlorophenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBMTVARFXOPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)

![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)